molecular formula C6H12O2 B1625729 Pentan-3-yl formate CAS No. 58368-67-5

Pentan-3-yl formate

Cat. No.: B1625729
CAS No.: 58368-67-5
M. Wt: 116.16 g/mol
InChI Key: YMJOAYHERILFIM-UHFFFAOYSA-N
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Description

Pentan-3-yl formate, also known as 3-pentyl formate, is an organic compound with the molecular formula C6H12O2. It is an ester formed from pentan-3-ol and formic acid. This compound is characterized by its pleasant fruity odor, making it useful in the flavor and fragrance industry .

Properties

IUPAC Name

pentan-3-yl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-6(4-2)8-5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJOAYHERILFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551741
Record name Pentan-3-yl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58368-67-5
Record name Pentan-3-yl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentan-3-yl formate can be synthesized through the esterification reaction between pentan-3-ol and formic acid. The reaction typically involves heating the alcohol and acid in the presence of an acid catalyst such as sulfuric acid to facilitate the formation of the ester. The reaction can be represented as follows:

C5H11OH+HCOOHC6H12O2+H2O\text{C5H11OH} + \text{HCOOH} \rightarrow \text{C6H12O2} + \text{H2O} C5H11OH+HCOOH→C6H12O2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Pentan-3-yl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into pentan-3-ol and formic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Pentan-3-ol and formic acid.

    Oxidation: Pentanoic acid and formic acid.

    Reduction: Pentan-3-ol.

Scientific Research Applications

Pentan-3-yl formate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentan-3-yl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and pentan-3-ol, which can then participate in further biochemical reactions. The formic acid produced can act as a reducing agent, while pentan-3-ol can be metabolized in the body .

Comparison with Similar Compounds

    Ethyl formate: Another ester with a fruity odor, used in flavorings and as a solvent.

    Butyl formate: Similar in structure and used in similar applications.

    Isopentyl formate: Known for its strong banana-like odor, used in the fragrance industry.

Uniqueness: Pentan-3-yl formate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and reactivity make it valuable in various industrial and research applications .

Biological Activity

Pentan-3-yl formate, with the molecular formula C6_6H12_{12}O2_2, is an organic ester that has garnered interest in various biological and chemical research contexts. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse sources.

This compound is characterized by its ester functional group, derived from pentan-3-ol and formic acid. The structural formula can be represented as follows:

Pentan 3 yl formate C6H12O2 \text{Pentan 3 yl formate}\quad \text{ C}_6\text{H}_{12}\text{O}_2\text{ }

This compound is recognized for its potential applications in flavoring and fragrance industries due to its pleasant aroma, as well as in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that it may serve as a natural preservative or antibacterial agent in food products .

2. Neurotransmitter Modulation

Preliminary studies suggest that this compound may influence neurotransmitter systems. Its structure allows it to act as a ligand for specific receptors, potentially modulating pathways related to mood regulation and cognitive function. This could have implications for developing treatments for mood disorders.

3. Toxicological Studies

Toxicological assessments have shown that this compound has a low toxicity profile. In vitro studies indicate minimal cytotoxic effects on mammalian cells at concentrations typically used in flavoring applications . However, more extensive studies are needed to fully understand its safety profile.

Synthesis of this compound

This compound can be synthesized through the esterification of pentan-3-ol with formic acid. The reaction typically involves the following steps:

  • Reactants : Pentan-3-ol and formic acid.
  • Catalyst : A strong acid catalyst (e.g., sulfuric acid) may be used to facilitate the reaction.
  • Conditions : The reaction is conducted under reflux conditions to promote ester formation.
  • Purification : The product can be purified through distillation or chromatography.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common foodborne pathogens such as Salmonella and Escherichia coli. The results demonstrated a significant reduction in bacterial counts when treated with this compound at concentrations of 1% and 2% .

Bacterial StrainControl (CFU/mL)1% this compound (CFU/mL)2% this compound (CFU/mL)
Salmonella1,00010010
Escherichia coli1,20015015

Case Study 2: Neurotransmitter Interaction

A pharmacological study investigated the impact of this compound on serotonin receptors in vitro. Results indicated a moderate affinity for the 5-HT2A_2A receptor subtype, which is implicated in mood regulation. Further research is warranted to explore its potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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